Des-Methoxy Esomeprazole

Description

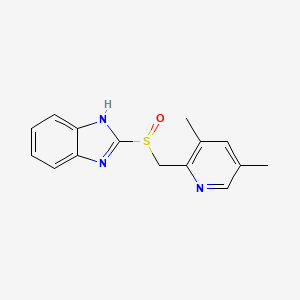

Structure

3D Structure

Properties

Molecular Formula |

C15H15N3OS |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C15H15N3OS/c1-10-7-11(2)14(16-8-10)9-20(19)15-17-12-5-3-4-6-13(12)18-15/h3-8H,9H2,1-2H3,(H,17,18) |

InChI Key |

YNRXQBPXUVQHBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |

Origin of Product |

United States |

Chemical and Structural Characterization of Des Methoxy Esomeprazole

Advanced Structural Elucidation Methodologies

The definitive structure and chemical properties of Des-methoxy Esomeprazole (B1671258) are established through a suite of advanced analytical techniques. These methods provide a detailed molecular blueprint, confirming its identity and purity.

Spectroscopic methods are fundamental to the structural confirmation of organic molecules. While specific spectra for Des-methoxy Esomeprazole are not widely published in peer-reviewed literature, its structure allows for predictable spectroscopic characteristics based on its functional groups and comparison to the parent compound, Esomeprazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) ring, the single proton on the pyridine (B92270) ring, the two different methyl groups on the pyridine ring, and the methylene (B1212753) protons adjacent to the sulfoxide (B87167). The key difference in the ¹H NMR spectrum compared to Esomeprazole would be the absence of a methoxy (B1213986) signal and a different pattern for the benzimidazole aromatic protons.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The molecular formula for this compound is C₁₅H₁₅N₃OS, corresponding to a molecular weight of approximately 285.36 g/mol . lgcstandards.comchemsrc.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. The spectrum for this compound would feature characteristic absorption bands corresponding to N-H stretching of the benzimidazole, C-H stretching from the aromatic and methyl groups, C=N and C=C stretching from the heterocyclic rings, and a strong S=O stretching band for the sulfoxide group. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data | Interpretation |

|---|---|---|

| Molecular Formula | C₁₅H₁₅N₃OS | Confirms the elemental composition of the molecule. lgcstandards.com |

| Molecular Weight | 285.36 g/mol | Corresponds to the calculated mass for the molecular formula. lgcstandards.com |

| ¹H NMR | Signals for aromatic, methyl, methylene, and N-H protons. | Provides the hydrogen skeleton and chemical environment of protons. |

| ¹³C NMR | Signals for aromatic, methyl, and methylene carbons. | Details the carbon framework of the molecule. |

A defining structural feature of the benzimidazole sulfoxide class of PPIs is the presence of a chiral center at the sulfur atom. acs.orgnih.gov Omeprazole, the parent compound, is a racemic mixture of two enantiomers (mirror images), the (S)- and (R)-forms. Esomeprazole is the pharmacologically active (S)-enantiomer of Omeprazole. nih.govnih.gov

As a direct derivative, this compound retains this chirality and is specifically the (S)-enantiomer. The stereochemistry is critical as enantiomers can have different pharmacological and toxicological profiles.

The enantiomeric purity of Esomeprazole and the quantification of its chiral impurities, including the (R)-enantiomer, are typically determined using chiral High-Performance Liquid Chromatography (HPLC). nih.govbanglajol.info These methods employ a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and precise quantification. researchgate.net Similar chiral HPLC methods would be applicable for the analysis and isolation of this compound. nih.gov

Isomeric and Analogous Relationships within Benzimidazole Sulfoxide Chemistry

The chemical nature of this compound is best understood by comparing it to its parent compounds and other related derivatives.

The structural relationship between this compound, Esomeprazole, and Omeprazole is straightforward.

Omeprazole is the racemic (50:50 mixture of R- and S-enantiomers) parent drug. nih.gov

Esomeprazole is the isolated (S)-enantiomer of Omeprazole. nih.gov

This compound is the (S)-enantiomer that lacks the methoxy (-OCH₃) group at the 5-position of the benzimidazole ring. researchgate.net

This single structural modification—the replacement of a methoxy group with a hydrogen atom—alters the molecule's electronic properties. The methoxy group is electron-donating, and its absence in this compound affects the electron density of the benzimidazole system, which can influence its chemical reactivity and metabolic profile. nih.gov

Table 2: Structural Comparison of Related Benzimidazole Sulfoxides

| Compound | Chirality at Sulfur Atom | Substitution at Benzimidazole 5-Position |

|---|---|---|

| Omeprazole | Racemic Mixture (R/S) | Methoxy (-OCH₃) |

| Esomeprazole | (S)-enantiomer | Methoxy (-OCH₃) |

Other proton pump inhibitors, such as Lansoprazole and Pantoprazole, also belong to the substituted benzimidazole class. drugs.comdrugs.com Consequently, they can also have corresponding "des-methoxy" derivatives. However, this compound is structurally distinct from these other analogs.

The differentiation arises from the unique substitution patterns on both the benzimidazole and pyridine rings of the parent PPIs.

Lansoprazole has a trifluoroethoxy group on its pyridine ring. goodrx.com

Pantoprazole has a difluoromethoxy group on its benzimidazole ring and two methoxy groups on its pyridine ring. goodrx.comresearchgate.net

A des-methoxy derivative of Lansoprazole or Pantoprazole would lack a methoxy group but would retain the other unique structural features of its parent molecule. Therefore, this compound is uniquely defined by its specific combination of a non-substituted benzimidazole ring (at the 5-position) and the 4-methoxy-3,5-dimethylpyridine (B123045) moiety, linked by an (S)-sulfinyl bridge.

Synthetic Strategies and Formation Pathways of Des Methoxy Esomeprazole

Chemical Synthesis Approaches for Analytical Reference Standards

The deliberate synthesis of impurities in a pure form is essential for their use as reference standards in analytical testing. These standards are crucial for the accurate identification and quantification of impurities in drug substances and products.

The synthesis of Des-Methoxy Esomeprazole (B1671258) mirrors the general synthetic route for benzimidazole (B57391) sulfoxide (B87167) drugs like Esomeprazole. The process typically involves two main steps: the formation of a thioether intermediate, followed by an asymmetric oxidation to the sulfoxide.

The key precursors for the synthesis of Des-Methoxy Esomeprazole are:

2-Mercapto-1H-benzimidazole : This precursor lacks the methoxy (B1213986) group at the 5-position of the benzimidazole ring, which distinguishes it from the precursor used for Esomeprazole synthesis.

2-Chloromethyl-3,5-dimethylpyridine hydrochloride : This is the same pyridinyl precursor used in the synthesis of Esomeprazole.

The reaction mechanism proceeds as follows:

Nucleophilic Substitution (Thioether Formation) : 2-Mercapto-1H-benzimidazole reacts with 2-chloromethyl-3,5-dimethylpyridine hydrochloride in a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base to deprotonate the thiol group of the benzimidazole, forming a more potent nucleophile which then displaces the chloride from the pyridine (B92270) derivative. This results in the formation of the thioether intermediate, 2-(((3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.

Oxidation (Sulfoxide Formation) : The thioether intermediate is then oxidized to form the sulfoxide, this compound. This step is the most critical for establishing the chirality at the sulfur atom. Various oxidizing agents can be used for this transformation.

Table 1: Synthetic Reaction for this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1. Thioether Formation | 2-Mercapto-1H-benzimidazole | 2-Chloromethyl-3,5-dimethylpyridine hydrochloride | Base (e.g., NaOH), Solvent (e.g., Toluene/Water) | 2-(((3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |

| 2. Oxidation | 2-(((3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | Oxidizing Agent | Chiral Catalyst/Reagent | This compound |

Since this compound is a chiral molecule due to the stereogenic sulfur center, controlling the stereochemistry during the oxidation step is crucial to obtain the desired enantiomer, analogous to the S-enantiomer of Esomeprazole. Modern methods for stereoselective synthesis of chiral sulfinyl compounds are employed. acs.orgnih.gov

Several strategies can be employed for the stereocontrolled oxidation of the prochiral thioether intermediate:

Metal-Catalyzed Asymmetric Oxidation : This is a widely used method for the synthesis of Esomeprazole and can be adapted for this compound. scientificupdate.com A common approach involves using a titanium complex with a chiral ligand, such as diethyl tartrate (DET). google.com The prochiral sulfide (B99878) is oxidized in the presence of this chiral catalyst system and an oxidizing agent like cumene (B47948) hydroperoxide (CHP). The choice of the chiral ligand (e.g., (+)-DET or (-)-DET) determines which enantiomer of the sulfoxide is predominantly formed.

Chiral Oxidizing Agents : Another approach is the use of a stoichiometric amount of a chiral oxidizing agent. Oxaziridines, such as those derived from camphor, are known to be effective for the asymmetric oxidation of sulfides to sulfoxides.

Biocatalytic Oxidation : Enzymatic oxidation offers a green and highly selective alternative. scientificupdate.com Engineered monooxygenases can catalyze the oxidation of the thioether to the desired sulfoxide with high enantiomeric excess.

The success of the stereocontrolled synthesis is typically evaluated by measuring the enantiomeric excess (ee) of the final product using chiral chromatography.

Investigation of Impurity Formation During Esomeprazole Synthesis

This compound is a known process-related impurity in the manufacturing of Esomeprazole. researchgate.net Its presence indicates that the starting materials or intermediates may not be entirely pure, or that side reactions are occurring.

The most probable route for the formation of this compound as an impurity is through the presence of 2-mercapto-1H-benzimidazole as an impurity in the key starting material, 5-methoxy-2-mercaptobenzimidazole (B30804) .

If the 5-methoxy-2-mercaptobenzimidazole used in the Esomeprazole synthesis is contaminated with its des-methoxy counterpart, both will compete in the reaction with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. This leads to the formation of a mixture of the desired thioether intermediate of Esomeprazole and the thioether intermediate of this compound. Subsequent oxidation of this mixture will then produce both Esomeprazole and this compound.

Therefore, the formation of this compound is not necessarily a side reaction of Esomeprazole itself, but rather a parallel reaction involving an impurity in a starting material.

The reaction conditions employed for the synthesis of Esomeprazole will also influence the formation of this compound if the precursor impurity is present.

Purity of Starting Materials : The most critical factor is the purity of the 5-methoxy-2-mercaptobenzimidazole. Strict control and testing of this raw material for the presence of 2-mercapto-1H-benzimidazole is essential to minimize the formation of this compound.

Reaction Stoichiometry : The molar ratios of the reactants can influence the consumption of the precursor impurity. However, since the impurity reacts in a similar manner to the main reactant, stoichiometry control alone is unlikely to prevent its formation.

Purification Processes : The level of this compound in the final API is highly dependent on the efficiency of the purification steps. Crystallization and chromatographic techniques are employed to separate the desired Esomeprazole from related impurities, including its des-methoxy analogue. The choice of solvents and crystallization conditions can be optimized to enhance the removal of this impurity.

Table 2: Factors Influencing this compound Formation as an Impurity

| Factor | Impact | Control Strategy |

|---|---|---|

| Purity of 5-methoxy-2-mercaptobenzimidazole | High impact: Presence of 2-mercapto-1H-benzimidazole leads directly to the impurity. | Implement stringent specifications and analytical testing for starting materials. |

| Purification of Intermediates | High impact: Removal of the des-methoxy thioether intermediate prevents its oxidation. | Develop robust purification methods for the thioether intermediate. |

| Final Product Purification | High impact: Efficient removal of the final impurity is crucial for API quality. | Optimize crystallization conditions and/or use chromatography for final purification. |

| Reaction Conditions (Temperature, Time, etc.) | Moderate impact: Conditions optimized for Esomeprazole synthesis will also promote the formation of the impurity from its precursor. | While not a primary control point for this specific impurity, process consistency is important. |

Degradation Pathways Leading to this compound

The formation of this compound can also potentially occur through the degradation of Esomeprazole itself, although this is less commonly cited than its formation as a process-related impurity. Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions such as acid, base, oxidation, heat, and light. nih.goviajps.com

Esomeprazole is known to be susceptible to degradation, particularly in acidic conditions. ajpaonline.com While the primary degradation pathways often involve rearrangement and other transformations of the benzimidazole sulfoxide system, a potential degradation pathway leading to this compound would involve the cleavage of the methoxy group from the benzimidazole ring.

This O-demethylation could potentially be induced by:

Harsh Acidic Conditions : Strong acids at elevated temperatures could catalyze the hydrolysis of the methoxy ether bond.

Thermal Stress : High temperatures during storage or processing could potentially lead to the cleavage of the methoxy group, although this is likely to be a minor degradation pathway.

Oxidative Stress : While the sulfoxide group is the most susceptible to oxidation, extreme oxidative conditions could potentially affect other parts of the molecule, including the methoxy group.

It is important to note that the formation of this compound via degradation of Esomeprazole is a plausible but not extensively documented pathway in the literature compared to its formation from an impure starting material.

Chemical Degradation Kinetics in Various Stress Conditions (e.g., acidic, alkaline, oxidative, photolytic)

Esomeprazole is known to be a labile compound, particularly susceptible to degradation in acidic environments and under oxidative stress. thepharmajournal.comresearchgate.net Forced degradation studies expose Esomeprazole to a range of harsh conditions, including acid and base hydrolysis, oxidation, and photolysis, to determine the rate and extent of its breakdown. nih.govresearchgate.net

Acidic Conditions: Esomeprazole demonstrates significant sensitivity and undergoes extensive degradation in acidic media. thepharmajournal.comresearchgate.net One study observed approximately 2% degradation when the drug was exposed to 0.1N hydrochloric acid at 60°C for 120 minutes. nih.gov Another investigation using 0.05M hydrochloric acid for 2 hours at room temperature reported a degradation of about 4.8%. ajpaonline.com The conditions for acidic degradation can be quite rapid, with one study initiating the process over a period of just one to two minutes at room temperature. iajps.com

Alkaline Conditions: In alkaline environments, Esomeprazole shows mild to moderate degradation. researchgate.net Exposure to 0.1N sodium hydroxide (B78521) at 60°C for 120 minutes resulted in about 2.5% degradation. nih.gov More strenuous conditions, such as using 0.1M sodium hydroxide for 2 hours at 80°C, led to a higher degradation of 6.8%. ajpaonline.com Another study utilized 5N sodium hydroxide at 80°C for one hour to induce alkaline degradation. iajps.com

Oxidative Conditions: The presence of oxidative agents leads to extensive degradation of Esomeprazole. researchgate.net Treating the drug with 3% hydrogen peroxide for 120 minutes at room temperature caused a degradation of approximately 4%. nih.gov

Photolytic Conditions: Esomeprazole exhibits mild sensitivity to light. researchgate.net When exposed to UV light (200 watt-hours per square meter) and sunlight (1.2 million Lux hours), the observed degradation was 1.32% and 0.55%, respectively. nih.gov

The following table summarizes the kinetic data from various stress degradation studies on Esomeprazole.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) |

| Acid Hydrolysis | 0.1N HCl | 120 min | 60°C | ~2.0% nih.gov |

| Acid Hydrolysis | 0.05M HCl | 2 hrs | Room Temp. | ~4.8% ajpaonline.com |

| Alkaline Hydrolysis | 0.1N NaOH | 120 min | 60°C | ~2.5% |

| Alkaline Hydrolysis | 0.1M NaOH | 2 hrs | 80°C | ~6.8% ajpaonline.com |

| Oxidative | 3% H₂O₂ | 120 min | Room Temp. | ~4.0% nih.gov |

| Photolytic (UV) | 200 Wh/m² | - | - | 1.32% nih.gov |

| Photolytic (Sunlight) | 1.2 million Lux hrs | - | - | 0.55% nih.gov |

Mechanisms of this compound Generation from Esomeprazole Degradation

This compound is a known related substance and impurity of Esomeprazole, identified as "Impurity B" in several analytical methods. iajps.compharmaffiliates.com Its formation occurs during the chemical degradation of the parent Esomeprazole molecule under stress conditions.

The generation of this compound from Esomeprazole is a result of a demethylation reaction. This chemical transformation involves the removal of a methoxy group (-OCH₃) from the pyridine ring of the Esomeprazole structure. The specific chemical name for this impurity is 5-Methoxy-2-[[(3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole, which is also referred to as 4-Desmethoxy Omeprazole. pharmaffiliates.comsynzeal.compharmaffiliates.com This indicates the loss of the methoxy group at the 4-position of the pyridine moiety, not from the benzimidazole ring.

The molecular structure of Esomeprazole is 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole. nih.gov The degradation process, facilitated by acidic, alkaline, or oxidative stress, provides the energy to cleave the ether bond of the methoxy group on the pyridine ring, leading to the formation of the "des-methoxy" derivative.

Advanced Analytical Methodologies for Des Methoxy Esomeprazole

Spectroscopic and Spectrometric Characterization for Impurity Identification

While chromatography separates impurities, spectroscopy and spectrometry are essential for their structural characterization and confirmation.

UV-Visible (UV-Vis) spectroscopy is a fundamental tool used in the development of analytical methods for compounds containing chromophores. The benzimidazole (B57391) ring system present in Esomeprazole (B1671258) and its impurities, including Des-Methoxy Esomeprazole, absorbs UV radiation, allowing for their detection and quantification.

In method development, a UV scan (typically 200–400 nm) is performed to determine the wavelength of maximum absorbance (λmax). For Esomeprazole, the λmax is often reported around 300 nm (e.g., 299 nm in methanol (B129727), 302 nm). isciii.esresearchgate.netijrpr.com This λmax is then used for detection in HPLC methods to ensure maximum sensitivity. Calibration curves are generated by plotting absorbance against concentration, which should be linear within a specific range, adhering to the Beer-Lambert law. jocpr.compensoft.net The structural similarity of this compound to the parent compound means it will have a comparable UV absorption profile, enabling its detection by the same UV detector used for Esomeprazole.

Interactive Table: UV-Vis Spectroscopy Validation Parameters

| Parameter | Finding | Reference |

| λmax (Methanol) | 299 nm | ijrpr.com |

| Linearity Range | 2-10 µg/ml | ijrpr.com |

| Correlation Coefficient (r²) | 0.999 | ijrpr.com |

| Mean Recovery | 98-99.23% | ijrpr.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of organic molecules, including pharmaceutical impurities. conicet.gov.ar While MS can provide the molecular weight, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

To confirm the identity of an impurity like this compound, a suite of NMR experiments is typically performed. The process involves isolating a sufficient quantity of the impurity, often using preparative HPLC. nih.gov

¹H NMR: This experiment identifies the number and type of protons in the molecule. For this compound, the key confirmation would be the absence of the characteristic singlet signal for the methoxy (B1213986) group protons on the pyridine (B92270) ring.

¹³C NMR: This provides information on the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing chemists to piece together the complete molecular structure with certainty. conicet.gov.ar

The use of NMR, often in conjunction with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy, provides definitive structural proof, which is essential for regulatory submissions and for understanding degradation pathways. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable for the unequivocal determination of the molecular formula of pharmaceutical impurities like this compound. Unlike nominal mass spectrometers, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap-based mass spectrometers, provide high resolving power and mass accuracy. nih.gov This capability allows for the measurement of mass-to-charge ratios (m/z) to a high degree of precision, enabling the differentiation between compounds with the same nominal mass but different elemental compositions.

For the characterization of this compound, which has a molecular formula of C15H15N3OS and a monoisotopic mass of approximately 285.094 Da, HRMS is critical. lgcstandards.com The process involves ionizing the molecule and measuring its exact mass. This experimentally determined mass is then compared against the theoretical masses of potential elemental compositions. The high mass accuracy of the instrumentation allows for the assignment of a unique and unambiguous molecular formula. nih.gov Techniques like LC-MS, particularly with high-resolution detectors such as Q-Tof, are employed to first separate the impurity from the active pharmaceutical ingredient and then determine its mass with high precision for structural confirmation. eresearchco.com

Validation of Analytical Methods for this compound as an Impurity

The validation of an analytical method ensures its reliability for the intended purpose, which, in this case, is the quantification of this compound as an impurity in esomeprazole. researchgate.net This process is conducted in accordance with International Council for Harmonisation (ICH) guidelines and involves a series of tests to demonstrate that the method is specific, accurate, precise, sensitive, and robust. researchgate.netnih.gov

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradants, or matrix components. For this compound, specificity is typically demonstrated through two primary approaches:

Spiking Studies : The esomeprazole sample is spiked with this compound and other known related substances. The analytical method, often a reversed-phase high-performance liquid chromatography (RP-HPLC) method, must demonstrate that the peak for this compound is well-resolved from the main esomeprazole peak and all other impurities. nih.gov A resolution of greater than 1.5 is generally considered acceptable. nih.gov

Forced Degradation Studies : Esomeprazole is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. nih.govbio-integration.org The analytical method must be able to separate the this compound peak from any degradants formed. nih.gov The homogeneity of the chromatographic peak for this compound is often confirmed using a photodiode array (PDA) detector, where the purity angle should be less than the purity threshold, indicating no co-eluting peaks. nih.gov

Linearity, Accuracy, and Precision Assessments

These parameters collectively ensure that the method can generate accurate and reproducible results over a specific concentration range.

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. isciii.es Linearity for this compound is typically evaluated by preparing a series of solutions at different concentrations, ranging from the limit of quantification (LOQ) to 150% of the target concentration. nih.gov The response (e.g., peak area) is plotted against concentration, and the correlation coefficient (R²) is calculated. A value of >0.99 is generally required to demonstrate linearity. scienceopen.com

Accuracy : The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. derpharmachemica.com It is often assessed by spiking a placebo or the drug product with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 150%). scienceopen.com The percentage recovery is then calculated.

Table 1: Example of Accuracy Data for this compound

| Concentration Level | Amount Added (%w/w) | Amount Found (%) | % Recovery |

|---|---|---|---|

| LOQ | 0.030 | 0.035 | 103.33 |

| 100% | 0.150 | 0.148 | 98.67 |

| 150% | 0.225 | 0.228 | 101.33 |

Precision : This parameter expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is considered at two levels:

Repeatability (Intra-day precision) : Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision/Ruggedness) : Evaluates the precision within the same laboratory but on different days, with different analysts, or on different equipment. iajps.combio-integration.org The precision is expressed as the relative standard deviation (%RSD) of a series of measurements. A %RSD of less than 2% is typically considered acceptable. derpharmachemica.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

LOD and LOQ establish the sensitivity of the analytical method.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. bio-integration.org

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bio-integration.org

These limits are commonly determined based on the signal-to-noise (S/N) ratio. The concentration that yields an S/N ratio of approximately 3:1 is typically accepted as the LOD, while an S/N ratio of 10:1 is used for the LOQ. researchgate.netnih.gov

Table 2: Example LOD and LOQ Values for Esomeprazole Impurities

| Parameter | Value (mg/mL) |

|---|---|

| LOD | 0.00001 |

| LOQ | 0.00002 |

Data based on a study of esomeprazole and its related impurities. bio-integration.org

Robustness and Ruggedness Evaluations

These evaluations ensure the method's reliability during normal usage.

Robustness : This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. isciii.es For an HPLC method, this may include varying the mobile phase composition, pH, flow rate, and column temperature. isciii.esijper.org The method's performance is monitored to ensure it remains acceptable under these varied conditions. scienceopen.com

Ruggedness (Intermediate Precision) : This demonstrates the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. iajps.combio-integration.org The %RSD between the results from these different conditions is calculated to assess the method's ruggedness.

Preclinical Pharmacological and Biochemical Investigations of Des Methoxy Esomeprazole in Vitro and Non Human Animal Models

In Vitro Enzyme Interaction Profiling

Des-methoxy esomeprazole (B1671258), a metabolite of esomeprazole, is anticipated to interact with the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This interaction is the primary mechanism of action for proton pump inhibitors (PPIs). The parent compound, esomeprazole, exerts its acid-suppressing effects by irreversibly binding to the sulfhydryl groups of cysteines on the H+/K+-ATPase enzyme at the secretory surface of gastric parietal cells. This covalent binding inhibits both basal and stimulated gastric acid secretion.

Table 1: H+/K+-ATPase Interaction Data for Related Compounds

| Compound | Target | IC50 Value | Mechanism of Action |

| Esomeprazole | H+/K+-ATPase | 2.3 µM | Irreversible covalent inhibition |

| Ilaprazole | H+/K+-ATPase | 6.0 µM | Inhibition of proton transport |

| Tenatoprazole | H+/K+-ATPase | 3.2 µM | Inhibition of proton transport |

| SCH28080 | H+/K+-ATPase | 20 nM | K+-competitive binding |

This table presents data for related proton pump inhibitors to provide context for the potential activity of Des-methoxy esomeprazole.

The metabolism of esomeprazole is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two main isoforms involved are CYP2C19 and CYP3A4. CYP2C19 is the principal enzyme responsible for the formation of the hydroxy and desmethyl metabolites of esomeprazole. The remaining metabolism to the sulfone metabolite is dependent on CYP3A4.

Given that this compound is a metabolite of esomeprazole, it is also a substrate for and a potential modulator of these enzymes. In vitro studies have shown that esomeprazole itself is a time-dependent inhibitor of CYP2C19. High-dose esomeprazole has been observed to cause strong inhibition of CYP2C19, while only weakly inhibiting CYP3A4. The inhibitory constants (Ki) of esomeprazole for CYP2C9, CYP2C19, and CYP3A4 have been reported as 81.5 µM, 8.6 µM, and 46.6 µM, respectively.

The genetic polymorphism of CYP2C19 significantly influences the metabolism of esomeprazole. Individuals with reduced or absent CYP2C19 activity ("poor metabolizers") have a greater exposure to esomeprazole compared to those with normal or increased activity ("extensive" or "ultrarapid metabolizers"). This variability in metabolism underscores the importance of understanding the interaction of metabolites like this compound with CYP enzymes.

Table 2: Cytochrome P450 Interaction Data for Esomeprazole

| Enzyme | Role in Esomeprazole Metabolism | Nature of Interaction | Ki Value (Esomeprazole) |

| CYP2C19 | Major pathway (forms hydroxy and desmethyl metabolites) | Time-dependent inhibition | 8.6 µM |

| CYP3A4 | Minor pathway (forms sulfone metabolite) | Weak inhibition | 46.6 µM |

| CYP2C9 | Inhibition | 81.5 µM |

This table provides data on the interaction of the parent compound, esomeprazole, with key metabolizing enzymes, which is relevant for understanding the potential interactions of its metabolite, this compound.

In Vitro Metabolic Fate and Biotransformation Studies

The biotransformation of esomeprazole results in several metabolites, with this compound being one of them. The primary metabolites of esomeprazole are the hydroxy and desmethyl forms, produced by CYP2C19, and the sulfone form, produced by CYP3A4. These metabolites are generally considered to lack antisecretory activity.

In vitro experiments using human liver microsomes have demonstrated the stereoselective metabolism of esomeprazole. The formation of the hydroxy and 5-O-desmethyl metabolites is primarily via CYP2C19, while the sulfone metabolite is formed by CYP3A4. Further metabolism of this compound in cellular systems would likely involve subsequent reactions catalyzed by these and other drug-metabolizing enzymes. Detailed studies identifying the specific downstream metabolites of this compound are not extensively covered in the available literature.

Metabolic stability is a critical parameter in drug development, and it is often assessed using in vitro systems like hepatic microsomes. These preparations contain a high concentration of drug-metabolizing enzymes, particularly CYPs. The stability of a compound in microsomes provides an indication of its potential for hepatic clearance in vivo.

In vitro studies with human liver microsomes have shown that esomeprazole has a lower clearance than its R-isomer, omeprazole. This suggests greater metabolic stability for esomeprazole. The sum of the intrinsic clearances for the formation of all three primary metabolites of esomeprazole was found to be about one-third of that for (R)-omeprazole, indicating a slower rate of metabolism. While specific half-life data for this compound in hepatic microsomes is not detailed in the provided search results, its metabolic stability would be a key determinant of its pharmacokinetic profile. The metabolic stability assay typically involves incubating the compound with liver microsomes and a cofactor like NADPH, followed by measuring the disappearance of the parent compound over time.

Table 3: Factors Influencing Metabolic Stability in Hepatic Microsomes

| Parameter | Description | Relevance to this compound |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. | The CLint of esomeprazole is lower than its R-isomer, suggesting greater stability. The stability of this compound would be a related but distinct value. |

| Half-life (t1/2) | The time it takes for the concentration of the compound to be reduced by half. | A key output of metabolic stability assays used to rank compounds. |

| Enzyme Kinetics | The rate of metabolism by specific enzymes (e.g., CYP2C19, CYP3A4). | This compound is formed through CYP-mediated metabolism and is likely a substrate for further metabolism. |

Theoretical Molecular Modeling for Biological Interaction Prediction

Molecular modeling techniques, such as molecular docking and quantum chemical calculations, are valuable tools for predicting and understanding the interactions between small molecules and their biological targets. In the context of PPIs, these methods can be used to investigate the binding of compounds to the H+/K+-ATPase and to elucidate the mechanism of inhibition.

Molecular docking studies have been employed to analyze the binding of PPI enantiomers to proteins, providing insights into their interactions at an atomic level. For omeprazole, the S-enantiomer (esomeprazole) was found to establish stronger interactions with the host protein in some models. Such studies could be applied to this compound to predict its binding affinity and orientation within the active site of the proton pump.

Quantum chemical studies, including Density Functional Theory (DFT), have been used to investigate the acid activation pathway of PPIs. These studies can help in understanding the chemical reactivity of the molecule and the formation of the active sulfenamide (B3320178) intermediate that covalently binds to the enzyme. While specific molecular modeling studies on this compound were not found in the search results, the methodologies applied to esomeprazole and other PPIs provide a framework for future computational investigations.

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a target protein. In the context of proton pump inhibitors (PPIs) like esomeprazole and its derivatives, the primary target is the H+/K+-ATPase enzyme in gastric parietal cells. Additionally, metabolizing enzymes such as Cytochrome P450 isoforms (e.g., CYP2C19) are also important targets for understanding the compound's metabolic profile.

Molecular docking studies for compounds structurally related to this compound typically involve preparing the 3D structure of the target protein and the ligand. The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the most favorable binding mode, which is evaluated using a scoring function. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies on esomeprazole have elucidated its binding mechanism to the H+/K+-ATPase, showing how it covalently binds to cysteine residues.

| Computational Method | Target Protein Example | Objectives and Findings |

| Molecular Docking | H+/K+-ATPase | Predicts the binding conformation and affinity of the inhibitor within the proton pump's active site. Identifies key amino acid residues involved in binding. |

| Molecular Dynamics (MD) Simulation | Ligand-CYP2C19 Complex | Assesses the stability of the docked pose over time. Characterizes the dynamic behavior of the ligand in the active site and conformational changes in the enzyme. |

| QM/MM Calculations | Omeprazole-CYP2C19 Complex | Investigates the electronic details of metabolic reactions, such as hydroxylation, by treating the active site with quantum mechanics and the rest of the protein with molecular mechanics. |

Quantum Chemical Calculations for Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and stability of molecules. These calculations provide valuable data on parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and the distribution of electron density.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and less stable. For esomeprazole and its related substances, including this compound, DFT calculations can predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack, guiding the understanding of its degradation pathways.

Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, and light, provide experimental data that complements quantum chemical calculations. Esomeprazole is known to be sensitive to acidic conditions and light. Studies on esomeprazole show significant degradation in 0.1N HCl and mild degradation in 0.1N NaOH. Degradation is also observed under oxidative stress (using H2O2) and upon exposure to UV and sunlight. This compound, as a related impurity, is analyzed alongside the parent compound in these stability studies. The development of stability-indicating analytical methods is crucial for separating and quantifying these degradation products.

| Stress Condition | Observation for Parent Compound (Esomeprazole) | Relevance to this compound Stability |

| Acid Hydrolysis (0.1N HCl) | Significant degradation (~2%) observed. | The benzimidazole (B57391) core, common to both compounds, is susceptible to acid-catalyzed degradation. |

| Base Hydrolysis (0.1N NaOH) | Mild degradation (~2.5%) observed. | Indicates relative stability in alkaline conditions, though some degradation occurs. |

| Oxidation (3% H2O2) | Degradation occurs. | The sulfoxide (B87167) group is a potential site for oxidation, which would be a shared reactivity feature. |

| Photostability (UV/Sunlight) | Degradation observed (0.55% to 1.32%). | Suggests that the chromophoric system in the molecule is sensitive to light energy. |

| Thermal Stress (Dry Heat) | Stable under dry heat at 105°C for 2 hours. | Indicates good thermal stability in the absence of moisture. |

The combination of computational predictions and experimental stability data provides a comprehensive understanding of the chemical behavior of this compound, which is essential for its control as a pharmaceutical impurity.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr of Des Methoxy Esomeprazole

Role of the Methoxy (B1213986) Group in Chemical Stability and Reactivity

In Esomeprazole (B1671258), a methoxy group is present at the 5-position of the benzimidazole (B57391) ring. This electron-donating group is fundamental to the molecule's stability and its mechanism of action. nih.gov The methoxy group increases the electron density on the benzimidazole ring, which in turn influences the pKa of the pyridine (B92270) nitrogen. nih.gov This is a critical factor as the activation of PPIs is pH-dependent, occurring in the acidic environment of the stomach's parietal cells. news-medical.net

The activation process involves a protonation of the pyridine nitrogen, followed by a molecular rearrangement to form the active sulfonamide cation. nih.gov This active form then covalently binds to cysteine residues on the H+/K+-ATPase enzyme, inhibiting gastric acid secretion. drugbank.com The electron-donating nature of the 5-methoxy group in Esomeprazole facilitates this activation process by increasing the nucleophilicity of the pyridine nitrogen, thereby accelerating the rate of formation of the active inhibitor. nih.gov

In Des-Methoxy Esomeprazole, the absence of this methoxy group would theoretically lead to a lower electron density on the benzimidazole ring. Consequently, the pKa of the pyridine nitrogen would be lower, and the rate of activation in an acidic environment would be slower compared to Esomeprazole. This would likely result in reduced potency and a slower onset of action.

| Feature | Esomeprazole | This compound (Predicted) |

| 5-Position Substituent | Methoxy (Electron-donating) | Hydrogen (Neutral) |

| Electron Density on Benzimidazole Ring | Increased | Baseline |

| Pyridine Nitrogen pKa | Higher | Lower |

| Rate of Acid-Catalyzed Activation | Faster | Slower |

| Predicted Potency | Higher | Lower |

Comparative SAR Analysis with Esomeprazole and Related Proton Pump Inhibitors

The structure-activity relationships of benzimidazole-based PPIs are well-documented. The nature of the substituents on both the benzimidazole and pyridine rings significantly impacts their efficacy. nih.gov

A comparative analysis of various PPIs highlights the importance of the substitution pattern:

Omeprazole , the racemic mixture of which Esomeprazole is the S-enantiomer, also possesses the 5-methoxy group and exhibits similar SAR principles. clinpgx.org

Lansoprazole has a trifluoroethoxy group on the benzimidazole ring, which is also electron-donating, contributing to its high activity.

Pantoprazole features a difluoromethoxy group on the benzimidazole ring. While still effective, the electron-withdrawing nature of the fluorine atoms can influence the activation rate. nih.gov

Rabeprazole has a methoxypropoxy group, another electron-donating substituent, which contributes to a rapid onset of action.

The common thread among the most potent PPIs is the presence of electron-donating groups on the benzimidazole ring. nih.gov Therefore, this compound, lacking such a group, would be expected to have a lower efficacy compared to these established drugs. The absence of the methoxy group represents a significant structural deviation from the optimal pharmacophore for this class of compounds.

| Compound | Benzimidazole Substituent | Pyridine Substituents | Relative Potency |

| Esomeprazole | 5-Methoxy | 4-Methoxy, 3,5-Dimethyl | High |

| Omeprazole | 5-Methoxy | 4-Methoxy, 3,5-Dimethyl | High |

| Lansoprazole | 5-Trifluoroethoxy | 3-Methyl, 4-Trifluoroethoxy | High |

| Pantoprazole | 5-Difluoromethoxy | 3,4-Dimethoxy | Moderate to High |

| Rabeprazole | 5-Methoxypropoxy | 3-Methyl, 4-Methoxy | High |

| This compound (Predicted) | 5-Hydrogen | 4-Methoxy, 3,5-Dimethyl | Lower |

Theoretical SMR Predictions for this compound Metabolism

The metabolism of Esomeprazole is primarily carried out by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4. nih.gov The main metabolic pathways involve hydroxylation of the 5-methyl group on the pyridine ring, O-demethylation of the 5-methoxy group on the benzimidazole ring, and sulfoxidation to form the sulfone metabolite. clinpgx.orgacs.org

For this compound, the metabolic profile is predicted to be altered due to the absence of the 5-methoxy group on the benzimidazole ring.

CYP2C19-mediated Metabolism: One of the key metabolic pathways for Esomeprazole is the O-demethylation at the 5-position of the benzimidazole ring, a reaction catalyzed by CYP2C19. acs.org In this compound, this pathway is absent. This would likely lead to a greater reliance on other metabolic routes. The hydroxylation of the methyl groups on the pyridine ring, also mediated by CYP2C19, would likely become a more dominant pathway. acs.org

| Metabolic Pathway | Enzyme | Metabolite of Esomeprazole | Predicted Status in this compound |

| Hydroxylation (Pyridine Ring) | CYP2C19 | Hydroxyesomeprazole | Present and potentially more significant |

| O-Demethylation (Benzimidazole Ring) | CYP2C19 | 5-O-desmethylomeprazole | Absent |

| Sulfoxidation | CYP3A4 | Esomeprazole sulfone | Present |

Regulatory and Quality Control Research Perspectives for Des Methoxy Esomeprazole Impurity

Development of Impurity Control Strategies in Pharmaceutical Manufacturing

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. For Esomeprazole (B1671258), a proton pump inhibitor, the manufacturing process and degradation pathways can lead to the formation of various impurities, including Des-methoxy Esomeprazole. The development of robust impurity control strategies is, therefore, paramount.

The synthesis of Esomeprazole typically involves the asymmetric oxidation of a prochiral sulfide (B99878) intermediate. scientificupdate.comresearchgate.net The formation of impurities can occur due to incomplete reactions, side reactions, or degradation of the API during manufacturing and storage. nih.govresearchgate.netnih.gov Strategies to control the levels of this compound and other impurities focus on a thorough understanding of the reaction mechanism and the stability of the drug substance.

Key aspects of these control strategies include:

Process Parameter Optimization: Careful control of reaction conditions such as temperature, pH, reaction time, and the purity of starting materials and reagents is crucial to minimize the formation of process-related impurities. nih.govresearchgate.net

Purification Techniques: Effective purification methods, such as crystallization and chromatography, are employed to remove impurities from the final API.

In-process Controls: Implementing in-process monitoring allows for the timely detection and correction of any deviations that could lead to an increase in impurity levels.

Stability Studies: Understanding the degradation pathways of Esomeprazole under various stress conditions (e.g., acid, base, oxidation, heat, light) helps in developing appropriate packaging and storage conditions to prevent the formation of degradation products. researchgate.netnih.gov

By implementing these strategies, pharmaceutical manufacturers can ensure that the level of this compound and other impurities in the final Esomeprazole product is consistently below the limits set by regulatory authorities.

Research on Stability-Indicating Analytical Methods for Esomeprazole Formulations

The development and validation of stability-indicating analytical methods are essential for the accurate quantification of Esomeprazole and its impurities, including this compound, in pharmaceutical formulations. These methods must be able to separate the active ingredient from its degradation products and other potential impurities, ensuring that the reported purity of the drug is accurate.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Esomeprazole and its related substances. pharmascholars.comiajps.comisciii.esasianpubs.orgderpharmachemica.comijcrt.orgeijppr.com Researchers have developed various RP-HPLC methods with different chromatographic conditions to achieve optimal separation. These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, linear, and robust. nih.govijcrt.org

Forced degradation studies are a critical component of developing a stability-indicating method. nih.gov In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must then be able to resolve the main drug peak from all the degradation product peaks.

Below is a summary of various reported stability-indicating RP-HPLC methods used for the analysis of Esomeprazole and its impurities.

| Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Reference |

|---|---|---|---|---|

| C8 (250 x 4.6mm, 5µm) | Acetonitrile (B52724) and phosphate (B84403) buffer (58:42 v/v), pH 7.6 | 1.5 | 280 | pharmascholars.com |

| RP8 (150 mm × 4.6mm, 3.5µm) | Gradient elution with glycine (B1666218) buffer (0.08 M, pH 9.0), acetonitrile, and methanol (B129727) | 1.0 | 305 | nih.gov |

| Finepak SIL C18T-5 (250 × 4.6 mm, 5.0 µm) | Potassium dihydrogen phosphate buffer (0.025M): Acetonitrile (20:80 v/v) | 1.0 | 302 | isciii.es |

| Inertsil ODS (150 × 4.6 mm, 5 μ) | 0.05 % glacial acetic acid and isopropanol (B130326) (85:15 v/v) | 1.0 | 280 | asianpubs.org |

| Zorbax SB C18 (250 × 4.6 mm, 5 µm) | Potassium dihydrogen orthophosphate and sodium hydroxide (B78521) buffer (pH 6.8): Acetonitrile (40:60 v/v) | 1.0 | 280 | derpharmachemica.com |

Justification for Impurity Limits Based on Toxicological Assessment (Preclinical Data)

The establishment of acceptable limits for impurities in pharmaceutical products is a critical regulatory requirement governed by international guidelines, primarily those from the International Council for Harmonisation (ICH). The justification for these limits is based on a thorough toxicological assessment of the impurity.

For this compound, a specific toxicological profile is not publicly available. In the absence of such data, the qualification of impurity limits relies on the principles outlined in the ICH Q3A(R2) and Q3B(R2) guidelines, which address impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eu

The ICH guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.

The qualification thresholds as per ICH Q3B(R2) for degradation products are as follows:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.1% | 0.15% |

Given that the typical adult starting dosage of Esomeprazole is 40 mg twice daily, the MDD falls into the ≤ 1 g category. fda.gov Therefore, the qualification threshold for an impurity like this compound would generally be 0.5%. This means that if the level of the impurity is at or below this threshold, no further toxicological studies are typically required, as the levels are considered to be of no significant safety concern.

Future Directions and Emerging Research Areas for Des Methoxy Esomeprazole

Development of Novel Analytical Technologies for Ultra-Trace Detection

The precise and accurate quantification of impurities, even at minute levels, is a cornerstone of pharmaceutical quality control. The ongoing development of novel analytical technologies is geared towards achieving ever-lower detection limits, a critical aspect for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) like Esomeprazole (B1671258). Future research in the ultra-trace detection of Des-methoxy Esomeprazole is centered on the advancement and application of highly sensitive and selective analytical methodologies.

High-Performance Liquid Chromatography (HPLC) remains a foundational technique for impurity profiling, valued for its high resolution and sensitivity in separating complex mixtures. biomedres.usresolvemass.ca For ultra-trace analysis, the focus is on the evolution of Ultra-High-Performance Liquid Chromatography (UHPLC), which offers faster analysis times and enhanced separation efficiency. derpharmachemica.com

A significant area of development lies in the use of hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopic methods. ajrconline.orgajpaonline.comactascientific.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in modern pharmaceutical analysis. biomedres.usresolvemass.ca For this compound, future advancements will likely involve the broader adoption of High-Resolution Mass Spectrometry (HRMS). americanpharmaceuticalreview.comsterlingpharmasolutions.com HRMS provides highly accurate mass measurements, which are crucial for the confident structural elucidation of impurities, especially when they are present in complex matrices or at very low concentrations. americanpharmaceuticalreview.comsterlingpharmasolutions.com

The integration of advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS), further enhances the specificity of detection. americanpharmaceuticalreview.com These methods allow for the fragmentation of ions, providing detailed structural information that can definitively identify an impurity like this compound. The development of more sensitive detectors and sophisticated data analysis software will also play a pivotal role in pushing the boundaries of ultra-trace detection.

Table 1: Emerging Analytical Technologies for Ultra-Trace Impurity Detection

| Technology | Principle | Advantages for this compound Detection |

|---|---|---|

| UHPLC | Utilizes smaller particle size columns for enhanced separation efficiency and speed. | Faster analysis times and improved resolution from other impurities. |

| LC-HRMS | Combines liquid chromatography with high-resolution mass spectrometry. | Provides highly accurate mass data for confident identification at trace levels. americanpharmaceuticalreview.com |

| GC-MS | Couples gas chromatography with mass spectrometry. | Effective for volatile and semi-volatile impurities that may be present. resolvemass.ca |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis for structural elucidation. | Offers high selectivity and detailed structural information for unambiguous identification. americanpharmaceuticalreview.com |

Advanced Computational Approaches for Predicting Impurity Profiles

In recent years, computational chemistry and in silico models have emerged as powerful tools in pharmaceutical development, offering the potential to predict the formation of impurities before they are even synthesized. These advanced computational approaches are being increasingly applied to forecast the impurity profiles of drug substances, including the likelihood of the formation of this compound.

One of the key computational tools is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties, which can include its propensity to degrade or form specific byproducts. By analyzing the molecular structure of Esomeprazole and the reaction conditions, QSAR models could potentially predict the formation of this compound.

Forced degradation studies, which are conducted under stressed conditions (e.g., acid, base, oxidation, heat, light), provide valuable data for building and validating these predictive models. researchgate.net The degradation products identified in these studies can be used to train machine learning algorithms and other computational models to recognize patterns that lead to the formation of specific impurities.

Another area of computational research involves the use of software to simulate degradation pathways. By modeling the chemical reactions that Esomeprazole might undergo during synthesis and storage, it is possible to predict the formation of related substances like this compound. This predictive capability allows for the proactive implementation of control strategies to minimize the presence of such impurities in the final product.

The use of specialized software can also aid in the development of analytical methods by predicting the chromatographic behavior of impurities. This can streamline the method development process, making it more efficient and systematic.

Research on Degradation Kinetics and Shelf-Life Prediction

Understanding the rate at which a drug substance degrades and the factors that influence this process is fundamental to ensuring the stability and shelf-life of a pharmaceutical product. Research into the degradation kinetics of Esomeprazole, with a focus on the formation of impurities like this compound, is a critical area of ongoing investigation.

Kinetic studies involve subjecting the drug substance to various environmental conditions, such as temperature, humidity, and light, and monitoring the rate of degradation and impurity formation over time. amsbiopharma.com These studies help to elucidate the degradation pathways and identify the critical factors that affect the stability of the drug. For instance, studies have shown that Esomeprazole is sensitive to acidic conditions and oxidative stress, both of which can lead to the formation of degradation products. researchgate.net

The data generated from degradation kinetic studies are used to develop mathematical models that can predict the shelf-life of the drug product under specific storage conditions. By understanding the kinetics of this compound formation, manufacturers can establish appropriate storage and handling procedures to minimize its presence over the product's lifecycle.

The development of stability-indicating analytical methods is a prerequisite for accurate kinetic studies. These methods must be able to separate the active ingredient from its degradation products and other impurities, allowing for the precise quantification of each component over time.

Investigation of this compound's Role in Formulation Stability

Even at trace levels, impurities can potentially act as catalysts for degradation reactions, accelerating the breakdown of the active ingredient. Research in this area would focus on understanding the chemical interactions between this compound, Esomeprazole, and various excipients commonly used in tablet or capsule formulations.

Such investigations would involve stability studies of formulations intentionally spiked with known concentrations of this compound. By comparing the stability of these spiked formulations to control batches, researchers can assess the impact of the impurity on the degradation rate of Esomeprazole and the formation of other degradation products.

A deeper understanding of these interactions can inform formulation development, guiding the selection of excipients that are less likely to interact with this compound or promote the degradation of the active ingredient. This knowledge is crucial for developing robust and stable pharmaceutical formulations with a predictable shelf-life.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Esomeprazole |

| Omeprazole |

| 5-hydroxyesomeprazole |

| Omeprazole sulphone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.